N-Ethyl-3-nitrobenzenesulfonamide: A Comprehensive Technical Guide
N-Ethyl-3-nitrobenzenesulfonamide: A Comprehensive Technical Guide
CAS Number: 28860-09-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-3-nitrobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. While specific research on this particular derivative is limited, its structural features—a nitro-substituted aromatic ring and a sulfonamide linkage—suggest potential applications in medicinal chemistry and as a synthetic intermediate. This technical guide provides a detailed overview of its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological activities and involvement in cellular signaling pathways, drawing upon the established roles of structurally related sulfonamide derivatives. The information is presented to facilitate further research and application in drug discovery and development.
Chemical and Physical Properties
N-Ethyl-3-nitrobenzenesulfonamide is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 28860-09-5 | [1] |
| Molecular Formula | C₈H₁₀N₂O₄S | [1] |
| Molecular Weight | 230.2 g/mol | [1] |
| Purity | ≥98% | [2] |
| Storage | Room temperature | [2] |
Synthesis and Purification
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride
This procedure is adapted from the known synthesis of 3-nitrobenzenesulfonyl chloride.[5][6]
-
Materials: Nitrobenzene, Chlorosulfonic acid, Thionyl chloride, Ice-water.
-
Procedure:
-
In a fume hood, cautiously add nitrobenzene (1.0 mol) dropwise to an excess of chlorosulfonic acid (4.4 mol) at a controlled temperature, typically around 110-115 °C.
-
Stir the reaction mixture at this temperature for several hours to ensure complete sulfonation.
-
Cool the mixture to approximately 70 °C and slowly add thionyl chloride (0.92 mol).
-
Continue stirring until the evolution of gas ceases.
-
Carefully pour the cooled reaction mixture into ice-water to precipitate the 3-nitrobenzenesulfonyl chloride.
-
Collect the solid product by filtration, wash with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Step 2: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide
This procedure is a general method for the synthesis of N-substituted sulfonamides.[7][8]
-
Materials: 3-Nitrobenzenesulfonyl chloride, Ethylamine (aqueous solution), Dichloromethane (or other suitable aprotic solvent), Triethylamine (or another non-nucleophilic base), 1N Hydrochloric acid, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of ethylamine (1.1 eq) to the stirred reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1N hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-Ethyl-3-nitrobenzenesulfonamide.
-
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of N-Ethyl-3-nitrobenzenesulfonamide.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
| Spectroscopic Data | Details | Reference |
| ¹³C NMR | Chemical shifts (in CDCl₃) are available in the SpectraBase database. | [9] |
Potential Biological Activities and Signaling Pathway Involvement
While direct biological studies on N-Ethyl-3-nitrobenzenesulfonamide are not extensively reported, the broader class of sulfonamides exhibits a wide range of pharmacological activities.[10][11] These activities often stem from their ability to mimic endogenous molecules and interact with specific enzymes or receptors.
Potential as Enzyme Inhibitors
Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases.[12] The structural features of N-Ethyl-3-nitrobenzenesulfonamide make it a candidate for investigation as an inhibitor of other enzyme classes as well.
Potential Anticancer Activity
Numerous nitrobenzenesulfonamide derivatives have been investigated for their anticancer properties.[7][13] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways crucial for cancer cell survival and proliferation.
Potential Modulation of Signaling Pathways
Sulfonamide-based drugs have been shown to modulate several key signaling pathways implicated in disease.
-
NF-κB Signaling: Some sulfonamide diuretics have been observed to influence the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in inflammation.[14]
-
Unfolded Protein Response (UPR): A class of sulfonamidebenzamides has been identified as selective activators of the apoptotic C/EBP-homologous protein (CHOP) pathway within the unfolded protein response, a cellular stress response implicated in cancer.[15]
The following diagram illustrates a hypothetical mechanism by which a sulfonamide derivative could modulate a generic signaling pathway, leading to a cellular response.
Caption: Hypothetical modulation of a signaling pathway by N-Ethyl-3-nitrobenzenesulfonamide.
Safety Information
Detailed toxicological data for N-Ethyl-3-nitrobenzenesulfonamide is not available. However, for the related compound, sodium 3-nitrobenzenesulfonate, the following hazards are identified: it may cause skin and serious eye irritation, and may cause an allergic skin reaction.[16] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
N-Ethyl-3-nitrobenzenesulfonamide represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is scarce, its structural relationship to a broad class of pharmacologically active sulfonamides suggests that it may possess interesting biological properties. This technical guide provides a foundation of its chemical characteristics, a plausible synthetic route, and an overview of potential areas of biological investigation. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further studies to elucidate the therapeutic potential of this and related molecules.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 7. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Sulfonamidebenzamides as Selective Apoptotic CHOP Pathway Activators of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dcfinechemicals.com [dcfinechemicals.com]
